4-(Difluoromethoxy)benzaldehyde

Catalog No.
S779047
CAS No.
73960-07-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzaldehyde

CAS Number

73960-07-3

Product Name

4-(Difluoromethoxy)benzaldehyde

IUPAC Name

4-(difluoromethoxy)benzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F

4-(Difluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a benzaldehyde structure. Its molecular formula is C8H6F2O2C_8H_6F_2O_2, and it has a molecular weight of 172.13 g/mol. This compound is notable for its unique electronic properties due to the presence of fluorine atoms, which can enhance its reactivity and biological activity. The compound is often used in organic synthesis and pharmaceutical applications due to its ability to act as a versatile building block.

There is no current information available on the specific mechanism of action of 4-(Difluoromethoxy)benzaldehyde. Its potential bioactivity likely depends on the downstream products it can be converted into.

  • Flammability: Flash point: 108 °C (226 °F) []. This indicates flammability, requiring proper handling procedures.
  • Other Hazards: Specific safety information on 4-(Difluoromethoxy)benzaldehyde is limited. However, as with most aromatic aldehydes, it's advisable to handle it with care due to potential eye, skin, and respiratory irritation [].

4-(Difluoromethoxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While comprehensive details about its applications in scientific research are not publicly available, research has explored its potential use in the development of pharmaceuticals [].

Here are some aspects of scientific research where 4-(Difluoromethoxy)benzaldehyde might be relevant:

  • Drug Discovery: Due to the presence of the aldehyde functional group, 4-(Difluoromethoxy)benzaldehyde can be a building block for the synthesis of more complex molecules with potential medicinal properties []. Researchers may investigate if these synthesized molecules can interact with biological targets of interest.
, including:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of other functional groups.
  • Condensation Reactions: It can react with various nucleophiles to form larger molecular frameworks, which is useful in synthesizing complex organic molecules.
  • Reduction Reactions: The aldehyde functional group can be reduced to alcohols or further transformed into other derivatives.

Several methods have been developed for synthesizing 4-(Difluoromethoxy)benzaldehyde:

  • Nucleophilic Substitution Reaction: This method involves the reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid binding agent. The reaction typically occurs in an organic solvent at temperatures between 60°C and 120°C, yielding high product purity and yield .
  • Fluorination of Aromatic Compounds: Another approach includes fluorinating benzaldehyde derivatives using fluorine gas or fluorinating agents, which introduces the difluoromethoxy group into the aromatic ring.

4-(Difluoromethoxy)benzaldehyde serves several important functions:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting phosphodiesterase enzymes.
  • Organic Synthesis: The compound is utilized in organic chemistry for constructing more complex molecules due to its reactive aldehyde group.
  • Material Science: It may find applications in developing new materials with specific electronic or optical properties.

Studies exploring the interactions of 4-(Difluoromethoxy)benzaldehyde with biological systems primarily focus on its role as an intermediate in drug synthesis. While direct studies on its interactions are sparse, its derivatives have been investigated for their potential therapeutic effects, particularly in inhibiting phosphodiesterase activity.

Several compounds share structural similarities with 4-(Difluoromethoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(Trifluoromethoxy)benzaldehyde659-28-90.96Contains trifluoromethoxy instead of difluoromethoxy.
3-(Difluoromethoxy)benzaldehyde85684-61-30.98Substituted at the 3-position instead of the 4-position.
3,4-Bis(difluoromethoxy)benzaldehyde127842-54-00.94Contains two difluoromethoxy groups at different positions.
4-(Difluoromethoxy)-3-methoxybenzaldehyde162401-70-90.94Has an additional methoxy group at the 3-position.

The distinct feature of 4-(Difluoromethoxy)benzaldehyde lies in its specific placement of the difluoromethoxy group at the para position relative to the aldehyde functional group, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73960-07-3

Wikipedia

4-(Difluoromethoxy)benzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types